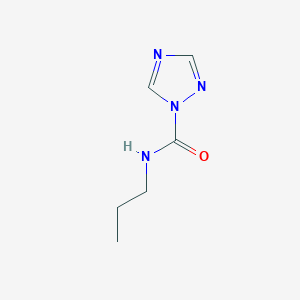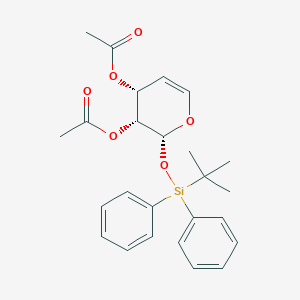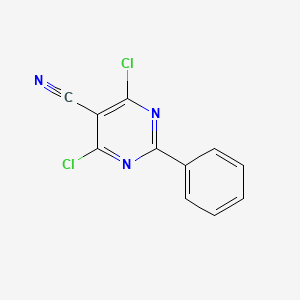
Pyrazinecarboxylic acid, p-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenylpyrazine-2-carboxylate is a chemical compound that belongs to the class of nitroaromatic compounds It features a pyrazine ring substituted with a nitrophenyl group and a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenylpyrazine-2-carboxylate typically involves the condensation of 4-nitrophenylhydrazine with pyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyrazine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours .
Industrial Production Methods
Industrial production of 4-nitrophenylpyrazine-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
4-Nitrophenylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The carboxylate group can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 4-Aminophenylpyrazine-2-carboxylate.
Substitution: Various substituted phenylpyrazine-2-carboxylates depending on the nucleophile used.
Oxidation: Pyrazine-2-carboxylic acid derivatives.
科学的研究の応用
4-Nitrophenylpyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in enzymatic studies to understand the mechanisms of nitroreductases and other related enzymes.
作用機序
The mechanism of action of 4-nitrophenylpyrazine-2-carboxylate in biological systems involves its interaction with specific enzymes and molecular targets. For instance, in medicinal chemistry, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The nitro group plays a crucial role in these interactions, often undergoing reduction to form reactive intermediates that can covalently modify the enzyme .
類似化合物との比較
Similar Compounds
4-Nitrophenylhydrazine: A precursor in the synthesis of 4-nitrophenylpyrazine-2-carboxylate.
Pyrazine-2-carboxylic acid: Another precursor used in the synthesis.
4-Nitrophenylpiperazine: A related compound with similar structural features but different biological activities.
Uniqueness
4-Nitrophenylpyrazine-2-carboxylate is unique due to its combination of a nitrophenyl group and a pyrazine ring, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
20088-23-7 |
|---|---|
分子式 |
C11H7N3O4 |
分子量 |
245.19 g/mol |
IUPAC名 |
(4-nitrophenyl) pyrazine-2-carboxylate |
InChI |
InChI=1S/C11H7N3O4/c15-11(10-7-12-5-6-13-10)18-9-3-1-8(2-4-9)14(16)17/h1-7H |
InChIキー |
BCDUISSCCYHFOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione](/img/structure/B13098563.png)
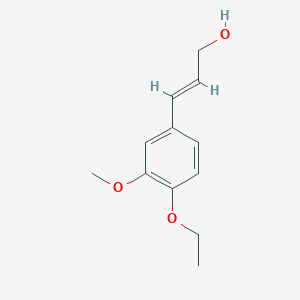
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)
![5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B13098576.png)
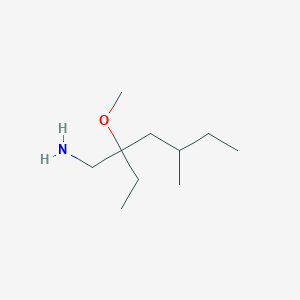
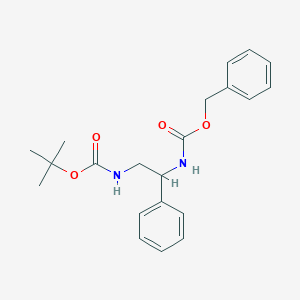
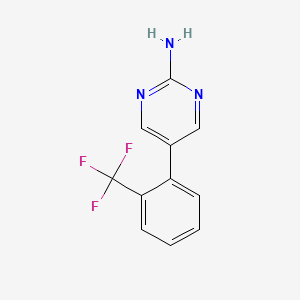
![2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098587.png)
![tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13098591.png)
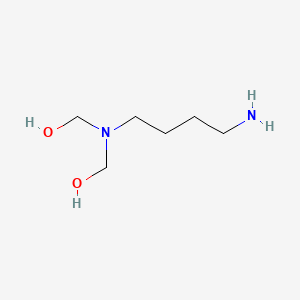
![4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098609.png)
